molecular formula C23H31N3O4 B2863610 (E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235699-60-1

(E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2863610
CAS No.: 1235699-60-1
M. Wt: 413.518
InChI Key: HCULXPLHMAJQKM-CMDGGOBGSA-N
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Description

(E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide is a synthetically derived oxalamide-based compound intended for research and development purposes. This small molecule features a complex structure incorporating a furan ring, a piperidine moiety, and an oxalamide linker, which are of significant interest in medicinal chemistry and drug discovery. Such compounds are frequently investigated for their potential to modulate protein-protein interactions or act as enzyme inhibitors due to their capacity for hydrogen bonding and specific spatial orientation. Research into this compound may explore its biological activity and mechanism of action in various biochemical pathways. The precise applications and primary research value of this specific compound are yet to be fully characterized in the public scientific literature, representing a novel area for investigation. It is supplied as a high-purity material to ensure reproducibility in experimental settings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c27-21(9-8-20-7-4-16-30-20)26-14-11-19(12-15-26)17-25-23(29)22(28)24-13-10-18-5-2-1-3-6-18/h4-5,7-9,16,19H,1-3,6,10-15,17H2,(H,24,28)(H,25,29)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCULXPLHMAJQKM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide (CAS Number: 1235699-60-1) is a complex organic molecule notable for its potential therapeutic applications. Its unique structure incorporates a cyclohexene ring, a furan moiety, and a piperidine derivative, which may facilitate interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C23H31N3O4C_{23}H_{31}N_{3}O_{4}, with a molecular weight of 413.5 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

PropertyValue
Molecular FormulaC23H31N3O4
Molecular Weight413.5 g/mol
CAS Number1235699-60-1

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Binding : The structural components may allow for selective binding to neurotransmitter receptors or other enzyme systems implicated in neurological disorders and inflammation.
  • Modulation of Signaling Pathways : By interacting with specific biological pathways, the compound may influence cellular responses associated with disease states.
  • Inhibition of Enzymatic Activity : The oxalamide group may confer inhibitory properties against certain enzymes, potentially leading to therapeutic effects in conditions like cancer or neurodegeneration.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anti-inflammatory Effects : Compounds with piperidine structures have shown promise in reducing inflammation, which could be relevant for treating chronic inflammatory diseases.
  • Neuroprotective Properties : The furan moiety is often associated with neuroprotective effects, potentially making this compound suitable for neurological applications.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of furan-containing compounds demonstrated that they could significantly reduce oxidative stress in neuronal cells. The findings suggest that this compound might similarly protect against neurodegenerative processes by scavenging free radicals and modulating apoptotic pathways .

Study 2: Anti-inflammatory Activity

Another research article focused on piperidine derivatives indicated that these compounds could inhibit pro-inflammatory cytokines in vitro. This suggests that the target compound may also possess anti-inflammatory properties, making it a candidate for further development in inflammatory disease therapies .

Interaction Studies

To elucidate the interaction profiles of this compound with biological targets, molecular docking studies are recommended. These studies can help determine binding affinities and predict the compound's behavior within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Oxalamides are a versatile class of compounds with applications in medicinal chemistry. Below is a detailed comparison of the target compound with two structurally related analogs from PubChem (CID 49683371 and CID 2355982) and another oxalamide derivative (N1-(2-carboxyphenyl)-N2-(3-nitrophenyl)oxalamide) .

Table 1: Structural and Functional Comparison

Compound Name N1 Substituent N2 Substituent Key Functional Groups Potential Bioactivity
(E)-N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide 2-(cyclohex-1-en-1-yl)ethyl (1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl Cyclohexene (lipophilic), furan (aromatic), acryloyl (α,β-unsaturated carbonyl), piperidine COX inhibition, anticancer (hypothesized)
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide (CID 49683371) (1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl Isopropyl Furan, acryloyl, piperidine, isopropyl (small alkyl) COX modulation (studied in breast cancer models)
N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide (CID 2355982) 4-oxo-2-thioxothiazolidin-3-yl 4-oxo-2-thioxothiazolidin-3-yl Thioxothiazolidin (sulfur-rich, redox-active) Antioxidant or enzyme inhibition (speculative)
N1-(2-carboxyphenyl)-N2-(3-nitrophenyl)oxalamide 2-carboxyphenyl 3-nitrophenyl Carboxylic acid (polar), nitro (electron-withdrawing) Not specified; possible agrochemical or drug intermediate

Key Structural and Bioactivity Insights

Substituent Position and Size: The target compound and CID 49683371 share the (1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl group but differ in their opposing substituents (cyclohexenylethyl vs. isopropyl).

Functional Group Contributions :

  • The α,β-unsaturated acryloyl group in both the target compound and CID 49683371 may enable covalent interactions with biological nucleophiles (e.g., cysteine residues in COX enzymes), a mechanism common in kinase inhibitors .
  • CID 2355982 ’s thioxothiazolidin groups introduce sulfur atoms, which could enhance antioxidant activity or metal chelation, diverging from the furan-acryloyl-piperidine motif’s proposed COX targeting .

Bioactivity Context :

  • Oxalamides with acryloyl-piperidine motifs (e.g., CID 49683371) have been explicitly studied in breast cancer and COX expression models, suggesting the target compound may share similar mechanistic pathways .
  • The carboxyphenyl-nitrophenyl derivative () lacks the piperidine or furan motifs, indicating divergent applications, possibly in materials science or as synthetic intermediates .

Q & A

Q. Key Optimization Parameters :

  • Temperature : Critical for stereochemical control during acryloylation (avoid thermal degradation above 50°C) .
  • Catalysts : Use of DCC/HOBt for amide bond formation improves yield (70–85%) .

How can researchers confirm the stereochemical integrity and 3D conformation of this compound?

Q. Advanced Structural Analysis

  • X-ray crystallography : Resolves the (E)-configuration of the acryloyl group and cyclohexene geometry .
  • NMR spectroscopy :
    • ¹H-NMR : Peaks at δ 6.2–6.8 ppm (furan protons) and δ 5.6–5.8 ppm (acryloyl CH=CH) confirm conjugation .
    • NOESY : Correlates spatial proximity between the cyclohexene ethyl group and piperidinyl protons to validate conformation .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict lowest-energy conformers, aligning with experimental data .

What biological targets or pathways are hypothesized for this compound, and how can its activity be mechanistically validated?

Q. Basic Bioactivity Screening

  • Target prediction : Similar oxalamides interact with GABA receptors, kinases, or microbial enzymes due to their amide/heterocyclic motifs .
  • In vitro assays :
    • Enzyme inhibition : Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates .
    • Receptor binding : Radioligand displacement assays (e.g., for GABAA α5 or 5-HT receptors) .

Q. Advanced Mechanistic Studies

  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stabilization upon ligand binding .
  • CRISPR/Cas9 knockout models : Validate pathway relevance (e.g., knock out suspected kinase targets in cell lines) .

What computational strategies are recommended to model this compound’s interaction with biological targets?

Q. Methodological Workflow

Molecular docking : Use AutoDock Vina or Glide to predict binding poses in receptor active sites (e.g., GABAA α5 PDB: 6X3T) .

Molecular dynamics (MD) simulations : Run 100-ns trajectories in Desmond or GROMACS to assess stability of ligand-receptor complexes .

Free energy calculations : MM/PBSA or FEP+ quantify binding affinities (ΔG < -8 kcal/mol suggests high potency) .

Q. Validation Metrics :

  • RMSD < 2 Å (stable ligand-receptor complex).
  • Hydrogen bonds : ≥3 persistent interactions (e.g., with Arg112, Glu198 in GABAA α5) .

How should researchers address contradictory data in biological activity studies?

Q. Data Contradiction Analysis Framework

Assay variability :

  • Compare IC50 values across multiple assays (e.g., fluorescence vs. radiometric) .
  • Control for batch-to-batch compound purity (HPLC-MS validation) .

Off-target effects :

  • Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .

Structural analogs :

  • Test derivatives lacking the furan or acryloyl group to isolate pharmacophores .

Case Study :
Discrepancies in antimicrobial activity (MIC = 2–32 µg/mL) may arise from efflux pump expression in bacterial strains—use efflux inhibitors (e.g., PAβN) to confirm .

What strategies optimize reaction yield and purity during scale-up synthesis?

Q. Advanced Process Chemistry

  • Continuous flow reactors : Improve mixing and heat transfer for acryloylation steps (yield ↑15%) .
  • Design of experiments (DoE) : Optimize variables (e.g., solvent ratio, temperature) via response surface methodology .
  • In-line analytics : Use PAT tools (e.g., FTIR, Raman) for real-time monitoring of intermediate formation .

Q. Purification Table :

StepTechniqueConditionsPurity Outcome
1Liquid-liquid extractionDichloromethane/H2O (3:1)Remove unreacted amine
2Column chromatographySilica gel, EtOAc/hexane (1:2 → 1:1)Isolate oxalamide intermediate (90%)
3RecrystallizationEthanol/water (4:1), 4°CFinal compound (≥98%)

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